7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Overview
Description
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the class of benzoxazines It is characterized by the presence of a chlorine atom at the 7th position and a dihydro-2H-benzo[b][1,4]oxazine core structure
Mechanism of Action
Target of Action
Oxazine derivatives have been shown to act as functional kernels in the construction of single-molecule switches .
Mode of Action
The mode of action of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves the de/rehydrogenation of 1,4-oxazine linkers, which efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Biochemical Pathways
The compound’s ability to switch between conducting states suggests it may influence electron transport pathways .
Result of Action
Its ability to switch between conducting states suggests it may influence the electrical properties of cells or molecular systems .
Biochemical Analysis
Biochemical Properties
It has been theoretically demonstrated that when linking appropriate conjugated molecules to carbon electrodes, the de/rehydrogenation of 1,4-oxazine linkers efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . This suggests that 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine may interact with certain enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of 2-amino-5-chlorophenol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as sodium bicarbonate in a solvent like chloroform. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 7-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological efficacy .
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVKRHZWXUMSLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545735 | |
Record name | 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113770-21-1 | |
Record name | 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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